molecular formula C13H8BrN3OS2 B2635594 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE CAS No. 380549-69-9

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B2635594
CAS No.: 380549-69-9
M. Wt: 366.25
InChI Key: ZJNFOQABHVJICF-UHFFFAOYSA-N
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Description

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is an organic compound that belongs to the class of heterocyclic compounds It contains a thiophene ring substituted with a bromo group and a carboxamide group, which is further connected to a thiazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid in the presence of a condensing agent such as titanium tetrachloride (TiCl4).

    Suzuki Cross-Coupling Reaction: The intermediate compound is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids or pinacol esters.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to facilitate reactions.

    Solvents: Common solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids can yield various aryl-substituted thiophene derivatives .

Scientific Research Applications

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its heterocyclic structure is of interest for developing drugs with various biological activities.

    Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is unique due to its combination of a thiophene ring with a thiazole and pyridine ring. This unique structure imparts specific electronic and steric properties, making it valuable for targeted applications in drug development and materials science.

Properties

IUPAC Name

5-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3OS2/c14-11-5-4-10(20-11)12(18)17-13-16-9(7-19-13)8-3-1-2-6-15-8/h1-7H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJNFOQABHVJICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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